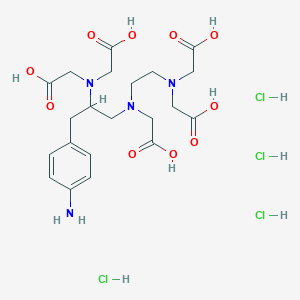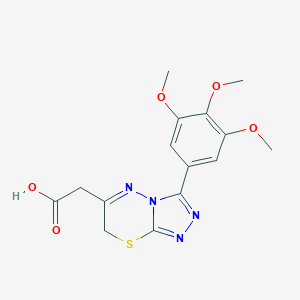
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their antidiabetic and anti-inflammatory effects.
Mechanism Of Action
The exact mechanism of action of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- is not fully understood. However, studies have shown that it acts as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased inflammation, and improved lipid profiles.
Biochemical And Physiological Effects
Studies have shown that 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- exhibits antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
Future research on 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- could focus on the following directions:
1. Investigating its potential as an anticancer agent
2. Optimizing its therapeutic potential by elucidating its exact mechanism of action
3. Developing derivatives with improved pharmacological properties
4. Investigating its potential as a treatment for neurodegenerative diseases
5. Investigating its potential as a treatment for metabolic disorders other than diabetes, such as obesity and dyslipidemia.
Synthesis Methods
The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-5-thiol with ethyl chloroacetate in the presence of potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the compound can be increased by recrystallization from ethanol.
Scientific Research Applications
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound exhibits antidiabetic, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential as an anticancer agent.
properties
CAS RN |
126598-30-9 |
|---|---|
Product Name |
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- |
Molecular Formula |
C15H16N4O5S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetic acid |
InChI |
InChI=1S/C15H16N4O5S/c1-22-10-4-8(5-11(23-2)13(10)24-3)14-16-17-15-19(14)18-9(7-25-15)6-12(20)21/h4-5H,6-7H2,1-3H3,(H,20,21) |
InChI Key |
GPAAEEJPAGNGKP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)CC(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)CC(=O)O |
Other CAS RN |
126598-30-9 |
synonyms |
2-[9-(3,4,5-trimethoxyphenyl)-5-thia-1,2,7,8-tetrazabicyclo[4.3.0]nona -2,6,8-trien-3-yl]acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



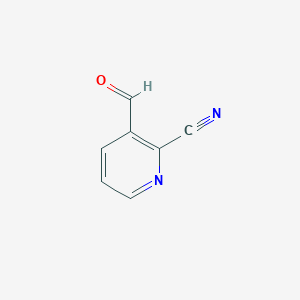
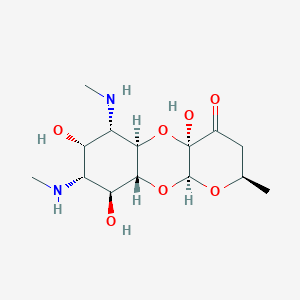
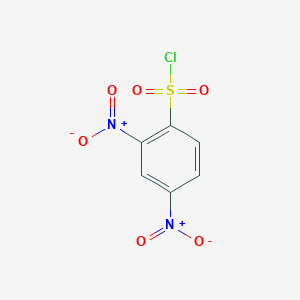
![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)
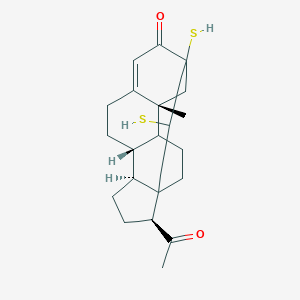
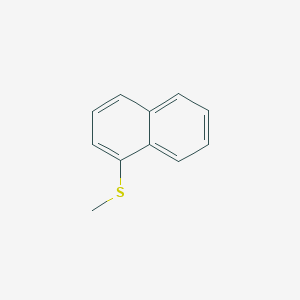
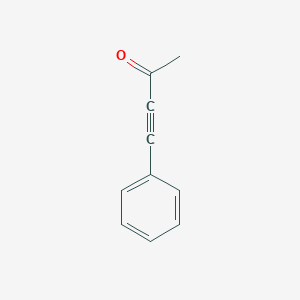
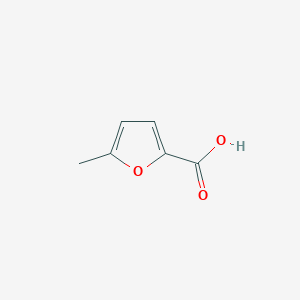
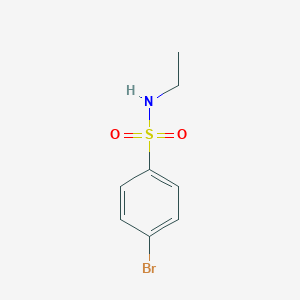
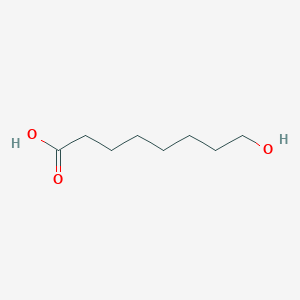
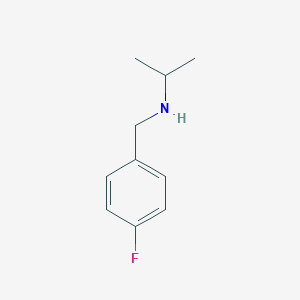
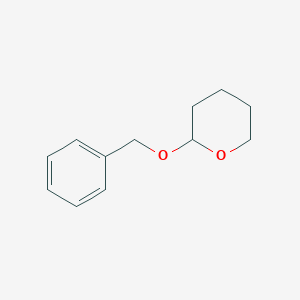
![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)
